molecular formula C7H6F2N2O B7721314 3,4-difluoro-N'-hydroxybenzenecarboximidamide

3,4-difluoro-N'-hydroxybenzenecarboximidamide

Cat. No. B7721314
M. Wt: 172.13 g/mol
InChI Key: OGCLGUHODKKLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the CAS Number: 500024-74-8 . It has a molecular weight of 172.13 .


Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with two fluorine atoms attached at the 3rd and 4th positions. It also has a carboximidamide group attached to the benzene ring .


Physical And Chemical Properties Analysis

3,4-difluoro-N’-hydroxybenzenecarboximidamide is a powder that is stored at room temperature .

Scientific Research Applications

  • Colorless and High Organosoluble Polyimides : Polyimides characterized by colorlessness, high transparency, solubility, and good mechanical properties were synthesized using aromatic dianhydride and various aromatic diamines with pendent trifluoromethyl groups, indicating potential applications in polymer science and material engineering (Yang & Su, 2005).

  • Superelectrophilic Tscherniac Amidomethylation of Aromatics : N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid reacts readily with benzene and halo-, polyhalo-, and halonitrobenzenes, showing potential in organic synthesis and chemical modification of aromatic compounds (Olah et al., 1993).

  • Selective Synthesis of Fluorinated Carbohydrates : N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine effectively converts primary hydroxy groups in carbohydrates to fluorides, highlighting its role in carbohydrate chemistry and potential biomedical applications (Kobayashi et al., 2004).

  • Electrophilic Fluorination of Indoles : This study demonstrates the conversion of indoles to 3,3-difluoro-2-oxindoles using N-fluorobenzenesulfonimide, indicating potential applications in pharmaceuticals and organic chemistry (Lim et al., 2012).

  • Perfluorinated Polyimide Synthesis : A polyfluorinated polyimide with high optical transparency and thermal stability was developed, suggesting applications in high-performance materials and engineering (Ando et al., 1992).

  • 1,4-Bis(phosphine)-2,5-Difluoro-3,6-Dihydroxybenzenes and Their P-Oxides : This study focuses on the synthesis and properties of certain fluorinated compounds, potentially useful in catalysis and material science (Pignotti et al., 2008).

  • Greener Fluorine Organic Chemistry : The research demonstrates efficient fluorination of organic 1,3-dicarbonyl compounds in water and under solvent-free conditions, showing potential for environmentally friendly chemical processes (Stavber & Stavber, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCLGUHODKKLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide

Synthesis routes and methods

Procedure details

1.0 g (7.2 mmol) of 3,4-difluorobenzonitrile was initially charged in 30 ml of ethanol, and a solution of 0.5 g (7.2 mmol) of hydroxylammonium chloride and 0.6 g (7.2 mmol) of sodium bicarbonate in 11 ml of water was added at RT. The reaction mixture was stirred at RT for 16 h, concentrated under reduced pressure and reacted without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
Number of citations: 9 onlinelibrary.wiley.com

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